2,6-Deoxyfructosazine

Description

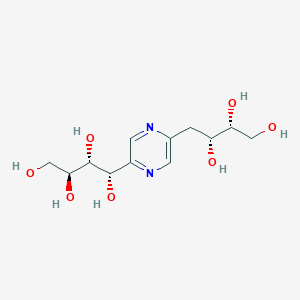

Structure

3D Structure

Properties

CAS No. |

36806-15-2 |

|---|---|

Molecular Formula |

C12H20N2O7 |

Molecular Weight |

304.30 g/mol |

IUPAC Name |

(1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol |

InChI |

InChI=1S/C12H20N2O7/c15-4-9(18)8(17)1-6-2-13-3-7(14-6)11(20)12(21)10(19)5-16/h2-3,8-12,15-21H,1,4-5H2/t8-,9+,10+,11+,12+/m0/s1 |

InChI Key |

MBHUNOHYVYVNIP-VSSNEEPJSA-N |

SMILES |

C1=C(N=CC(=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O |

Isomeric SMILES |

C1=C(N=C(C=N1)[C@H]([C@@H]([C@@H](CO)O)O)O)C[C@@H]([C@@H](CO)O)O |

Canonical SMILES |

C1=C(N=C(C=N1)C(C(C(CO)O)O)O)CC(C(CO)O)O |

melting_point |

168.5 - 168.8 °C |

physical_description |

Solid |

Synonyms |

(1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-Trihydroxybutyl]-2-pyrazinyl]-1,2,3,4-butanetetrol; 2-(D-arabino-1’,2’,3’,4’-Tetrahydroxybutyl)-6-(D-erythro-2’’,3’’,4’’-trihydroxybutyl)pyrazine; |

Origin of Product |

United States |

Foundational & Exploratory

A Comparative Structural Analysis of 2,5- and 2,6-Deoxyfructosazine Isomers: Implications for Research and Development

Abstract

Deoxyfructosazines (DOFs) are a class of polyhydroxyalkylpyrazine compounds formed during the Maillard reaction and from the self-condensation of D-glucosamine.[1][2][3] These molecules are of significant interest to the food, flavor, and pharmaceutical industries due to their roles as flavor agents and their diverse biological activities, including immunomodulatory and potential anti-aging effects.[3][4][5] Deoxyfructosazine exists as two primary positional isomers: 2,5-deoxyfructosazine and 2,6-deoxyfructosazine.[6] While chemically similar, the distinct spatial arrangement of their side chains arising from substitution at the para (2,5-) versus the ortho (2,6-) positions of the central pyrazine ring imparts subtle yet critical differences in their physicochemical properties, formation mechanisms, and biological functions. This technical guide provides an in-depth exploration of the core structural differences between these two isomers, examines the mechanistic pathways governing their formation, and discusses the profound implications of this isomerism for researchers, chemists, and drug development professionals.

Introduction to Deoxyfructosazines

Deoxyfructosazines belong to the broader family of pyrazines, nitrogen-containing heterocyclic compounds that are widespread in nature and are particularly known for contributing to the aromas of roasted, toasted, and fermented foods.[1] Specifically, DOFs are characterized by a central pyrazine ring substituted with two polyhydroxyalkyl side chains. They are notably formed during the later stages of the Maillard reaction, the complex series of chemical reactions between amino acids and reducing sugars that gives browned food its distinctive flavor.[2]

Beyond their role in flavor chemistry, DOFs have emerged as potent bioactive molecules. For instance, 2,5-deoxyfructosazine has been shown to be a more effective inhibitor of interleukin-2 (IL-2) production in T-cells than its precursor, D-glucosamine, suggesting a significant immunomodulatory potential.[3][5] In fact, it is now understood that some of the biological effects previously attributed solely to D-glucosamine may be due to its in-situ conversion into these fructosazine derivatives under neutral pH conditions.[3] This realization underscores the critical importance of understanding the specific structures and activities of the individual isomers.

The Core Structural Distinction: A Tale of Two Isomers

The fundamental difference between 2,5-DOF and 2,6-DOF lies in the substitution pattern on the aromatic pyrazine core. The pyrazine ring is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4.

Both DOF isomers share the same molecular formula, C₁₂H₂₀N₂O₇, and the same constituent side chains: a D-arabino-1',2',3',4'-tetrahydroxybutyl group and a D-erythro-2'',3'',4''-trihydroxybutyl group.[2] The isomerism arises from where these chains attach to the pyrazine ring.

-

2,5-Deoxyfructosazine : Features the two side chains in a para arrangement, attached to carbons 2 and 5 of the pyrazine ring. This results in a molecule with pseudo C₂h symmetry.

-

This compound : Features the two side chains in an ortho arrangement, attached to carbons 2 and 6. This configuration is less symmetrical.

This seemingly minor positional change has significant consequences for the molecule's overall shape, polarity, and ability to interact with other molecules.

Mechanistic Insights into Isomer Formation

The formation of both 2,5- and 2,6-DOF isomers is a fascinating example of chemical selectivity dictated by reaction conditions and precursors. The most probable pathway involves the self-condensation of two molecules of an amino sugar, such as D-glucosamine.[2][3] This process is catalyzed under neutral to basic conditions.

The choice of the initial sugar in a Maillard reaction system can selectively favor one isomer over the other. A key study demonstrated that the reaction of fructose and ammonium formate produces a considerably high yield of 2,5-deoxyfructosazine .[2] In contrast, the reaction of glucose and ammonium formate predominantly forms the 2,6-isomer .[2] This suggests that the stereochemistry and structure of the sugar precursor and its early-stage rearrangement products (e.g., glucosamine via the Heyns rearrangement from fructose) direct the cyclization pathway, leading to a preferential formation of one isomer.

Causality of Isomer Selection : The selectivity likely arises from the formation of different key intermediates during the dimerization of the amino sugar. The way two precursor molecules align and undergo condensation and subsequent cyclization determines which nitrogen and carbon atoms form the final pyrazine ring, thus locking in either a 2,5- or 2,6-substitution pattern. Fine-tuning reaction parameters such as pH, temperature, and catalysts can therefore be a strategy to selectively synthesize the desired isomer.[7][8]

Physicochemical and Spectroscopic Differentiation

While sharing the same mass, the two isomers can be distinguished by analytical techniques that are sensitive to molecular symmetry and structure.

Table 1: Comparative Properties of Deoxyfructosazine Isomers

| Property | 2,5-Deoxyfructosazine | This compound | Reference(s) |

| IUPAC Name | (1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol | (1R,2S,3R)-1-[6-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol | [9][10] |

| CAS Number | 17460-13-8 | 36806-15-2 | [9][10] |

| Molecular Formula | C₁₂H₂₀N₂O₇ | C₁₂H₂₀N₂O₇ | [11] |

| Molecular Weight | 304.30 g/mol | 304.30 g/mol | [11] |

| Substitution | para (2,5-) | ortho (2,6-) | [2] |

| Symmetry | Pseudo-C₂h (Higher Symmetry) | C₂v (Lower Symmetry) | N/A |

Spectroscopic Analysis : The primary tool for unambiguous structural elucidation is Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR : The key distinction will appear in the aromatic region of the spectrum. For the more symmetrical 2,5-DOF , the two protons on the pyrazine ring (at C-3 and C-6) are chemically equivalent, leading to a single, sharp singlet. For the less symmetrical 2,6-DOF , the protons at C-3 and C-5 are in different chemical environments. They would appear as two distinct signals (likely doublets, coupling to each other), resulting in a more complex pattern.

-

¹³C NMR : A similar logic applies. The symmetry of 2,5-DOF will result in fewer signals in the aromatic region compared to the 2,6-isomer, where each carbon atom in the pyrazine ring is unique.

Chromatographic Separation : Techniques like High-Performance Liquid Chromatography (HPLC), particularly with specialized columns like porous graphitic carbon (PGC), can effectively separate the two isomers based on differences in their polarity and interaction with the stationary phase.[3] This separation is essential for isolating pure isomers for biological testing.

Implications for Drug Development and Biological Activity

The distinction between 2,5- and 2,6-DOF is not merely academic; it is of paramount importance for drug development and biological research.

-

Receptor Binding and Enzyme Inhibition : The three-dimensional shape of a molecule dictates its ability to bind to biological targets. The different spatial orientations of the polyhydroxy side chains in 2,5-DOF versus 2,6-DOF create unique pharmacophores. One isomer may fit perfectly into the active site of an enzyme or a receptor binding pocket, while the other may bind weakly or not at all. This could lead to one isomer being a potent therapeutic agent while the other is inactive or even exhibits off-target toxicity.

-

Pharmacokinetics (ADME) :

-

Solubility and Permeability : The ortho-substituted 2,6-DOF is expected to have a larger dipole moment than the more symmetric para-substituted 2,5-DOF. This can influence aqueous solubility and ability to cross biological membranes, affecting absorption and distribution.

-

Metabolism : The positions of the side chains can influence metabolic stability. One isomer might shield a part of the pyrazine ring from metabolic enzymes (e.g., cytochrome P450s), while the other might present a readily metabolizable site, leading to different half-lives and clearance rates in the body.

-

-

Intellectual Property : For drug development professionals, the ability to synthesize and characterize a specific, more active isomer can be the basis for a strong patent claim, providing a competitive advantage.

Experimental Protocols

The following protocols are generalized methodologies based on established principles for the synthesis and analysis of deoxyfructosazines.

Protocol 1: Synthesis of Deoxyfructosazine from D-Glucosamine Hydrochloride

This protocol describes a one-pot synthesis using a basic ionic liquid, which acts as both a solvent and a catalyst, promoting the self-condensation reaction.[7][12]

Methodology Rationale : The use of a basic ionic liquid provides a non-volatile, thermally stable reaction medium that also catalyzes the dehydration and condensation steps. The basicity is crucial for deprotonating the amine and hydroxyl groups of glucosamine, facilitating the reaction.

Step-by-Step Procedure :

-

Reactant Preparation : In a sealed reaction vessel, combine D-glucosamine hydrochloride (1.0 eq) and a basic ionic liquid such as 1-butyl-3-methylimidazolium hydroxide ([BMIM]OH) (approx. 10-fold mass excess).

-

Co-Solvent Addition (Optional) : To improve solubility and reaction kinetics, a co-solvent like dimethyl sulfoxide (DMSO) can be added.[12]

-

Reaction : Heat the mixture with stirring at 120 °C for 3-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Work-up and Extraction : After cooling, dilute the reaction mixture with water. The ionic liquid can be removed by extraction with a suitable organic solvent (e.g., ethyl acetate), though the products will remain in the aqueous layer.

-

Purification : The aqueous layer containing the DOF isomers is typically purified using column chromatography. A cation exchange resin (e.g., Dowex 50W) can be used, eluting with deionized water to separate the pyrazine products from unreacted starting material and salts.[2]

-

Isomer Separation : Further purification and separation of the 2,5- and 2,6-isomers can be achieved via preparative HPLC.

Protocol 2: Analytical Differentiation by HPLC-MS/MS

This protocol provides a method to separate and identify the two isomers in a reaction mixture.

Methodology Rationale : HPLC separates the isomers based on their differential interaction with the stationary phase. Mass spectrometry (MS) provides definitive identification based on their identical mass-to-charge ratio (m/z) and can provide structural information through fragmentation patterns (MS/MS).

Step-by-Step Procedure :

-

Sample Preparation : Dilute the reaction mixture or purified sample in the mobile phase starting solvent (e.g., 5 mM ammonium acetate in water).

-

HPLC Separation :

-

Column : A porous graphitic carbon (PGC) column (e.g., Hypercarb, 5 µm) is highly effective for separating polar, structurally similar compounds.[3]

-

Mobile Phase : A gradient elution is typically used. For example, Mobile Phase A: 5 mM ammonium acetate (pH ~8.5); Mobile Phase B: Acetonitrile.

-

Gradient : Start with a low percentage of B (e.g., 0-5%), and gradually increase to ~30% over 30-40 minutes to elute the compounds.

-

-

Mass Spectrometry Detection :

-

Ionization : Use Electrospray Ionization (ESI) in positive ion mode.

-

MS Scan : Scan for the protonated molecule [M+H]⁺ at m/z 305.1. Both isomers will show this parent ion.

-

MS/MS Fragmentation : To confirm identity, perform fragmentation on the m/z 305.1 ion. While fragmentation patterns may be similar, subtle differences in fragment intensities can sometimes be observed, providing an additional layer of evidence for isomer identification. The primary confirmation remains the HPLC retention time compared against a certified reference standard.

-

Conclusion

The structural difference between 2,5-deoxyfructosazine and this compound is a classic example of positional isomerism with far-reaching consequences. The simple change from a para to an ortho substitution on the central pyrazine ring alters the molecule's symmetry, physicochemical properties, and three-dimensional architecture. This, in turn, dictates the molecule's biological activity, metabolic fate, and the analytical strategies required for its identification. For researchers in medicinal chemistry, pharmacology, and food science, a thorough understanding and the ability to selectively synthesize and analyze these isomers are not just beneficial but essential for unlocking their full potential as therapeutic agents or functional ingredients.

References

-

Tsuchida, H., Tachibana, S., Kitamura, K., & Komoto, M. (1976). Formation of Deoxyfructosazine and Its 6-Isomer by the Browning Reaction between Fructose and Ammonium Formate. Agricultural and Biological Chemistry, 40(5), 921-925. Available from: [Link].

-

Jia, L., Wang, Y., Qiao, Y., et al. (2014). Mechanistic Study on the Conversion of d-Fructose into Deoxyfructosazine: Insights from NMR and DFT Study. ResearchGate. Available from: [Link].

-

Li, Y., et al. (2024). Anti-Aging Efficacy of Fructosazine and Deoxyfructosazine: A Comprehensive In Vitro and In Vivo Analysis. MDPI. Available from: [Link].

-

Jia, L., Wang, Y., Qiao, Y., et al. (2014). Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst. RSC Advances, 4(83), 44254-44261. Available from: [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 73452, Deoxyfructosazine. PubChem. Available from: [Link].

-

Zhu, A., Huang, J. B., Clark, A., & T-cell interleukin-2 production better than D-glucosamine. Carbohydrate Research, 342(18), 2745–2749. Available from: [Link].

-

Wang, S., et al. (2024). The conversion of glucosamine to deoxyfructosazine and its impact on bread quality. Food Chemistry, 437, 137819. Available from: [Link].

-

Jia, L., et al. (2014). Efficient one-pot synthesis of deoxyfructosazine and fructosazine from D-glucosamine hydrochloride under basic ionic liquid as a dual solvent-catalyst. ResearchGate. Available from: [Link].

- Google Patents. CN100425596C - Process for preparing deoxy fructosazine.

-

Li, H., et al. (2020). Arylboronic Acids Catalyzed Upgrade of Glucosamines for Deoxyfructosazine and Insights on Reaction Mechanism. ChemRxiv. Available from: [Link].

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. caymanchem.com [caymanchem.com]

- 6. CN100425596C - Process for preparing deoxy fructosazine - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. chemrxiv.org [chemrxiv.org]

- 9. 2,5-Deoxyfructosazine | CAS 17460-13-8 | LGC Standards [lgcstandards.com]

- 10. This compound-13C4 | LGC Standards [lgcstandards.com]

- 11. 2,5-Deoxyfructosazine | CAS 17460-13-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

2,6-deoxyfructosazine as a volatile Maillard reaction product in food chemistry

Topic: 2,6-Deoxyfructosazine: The Volatile Precursor & Bioactive Maillard Product Content Type: Technical Whitepaper Audience: Senior Researchers, Food Chemists, and Drug Development Scientists

A Technical Guide to Formation, Analysis, and Pharmacological Potential

Executive Summary

In the complex landscape of the Maillard reaction, This compound (2,6-DOF) occupies a unique and often misunderstood position. Frequently miscategorized solely as a volatile aroma compound, it is chemically a non-volatile polyhydroxyalkylpyrazine that functions as a critical reservoir for volatile pyrazines. Upon thermal degradation, it releases specific flavor notes essential to roasted profiles (coffee, cocoa, tobacco). Beyond food chemistry, 2,6-DOF has emerged as a high-value target in drug development, exhibiting potent anti-inflammatory and anti-diabetic properties comparable to established pharmacophores.

This guide provides a rigorous technical analysis of 2,6-DOF, correcting common misconceptions regarding its volatility, detailing its isomer-specific formation mechanisms, and outlining validated protocols for its extraction and quantification.

Part 1: Chemical Identity & The Volatility Paradox

The Isomer Distinction

It is critical to distinguish between the two primary isomers formed during the Maillard reaction. Their formation is dictated by the starting sugar moiety (Aldose vs. Ketose):

| Feature | This compound (2,6-DOF) | 2,5-Deoxyfructosazine (2,5-DOF) |

| Precursor Dominance | Aldoses (e.g., Glucose) + Ammonia | Ketoses (e.g., Fructose) + Ammonia; Glucosamine |

| Chemical Structure | Asymmetric substitution (2,6-position) | Symmetric substitution (2,5-position) |

| Solubility | Highly water-soluble (Polar) | Highly water-soluble (Polar) |

| Primary Role | Flavor precursor; Bioactive metabolite | Bioactive metabolite (IL-2 inhibitor); Flavor precursor |

The Volatility Paradox

While often discussed in the context of "volatile profiles," 2,6-DOF itself has a high melting point (~160°C) and low vapor pressure. It is not a volatile aroma compound in its native state.

-

The Mechanism of Volatility: 2,6-DOF acts as a thermal precursor . Under roasting conditions (>120°C), the polyhydroxyalkyl side chains undergo retro-aldol cleavage and dehydration.

-

Release Profile: This degradation yields volatile alkylpyrazines, such as 2,5-dimethylpyrazine (nutty, roasted earth) and 2,6-dimethylpyrazine (cocoa, roasted meat).

Expert Insight: In analytical workflows, if you detect 2,6-DOF directly via headspace GC-MS without derivatization, it is likely an artifact of the injection port thermal degradation, not the native composition of the sample.

Part 2: Formation Mechanism (Maillard Pathways)

The formation of 2,6-DOF is a specific branch of the advanced Maillard reaction, often competing with melanoidin formation. The pathway is pH-dependent, favoring slightly alkaline conditions (pH 7–9).

Pathway Visualization

The following diagram illustrates the divergent pathways where Glucose (Aldose) favors 2,6-DOF, while Fructose (Ketose) favors 2,5-DOF.

Figure 1: Divergent synthesis pathways of Deoxyfructosazine isomers and their thermal degradation into volatiles.

Part 3: Analytical Protocols

Due to the polarity of 2,6-DOF, standard volatile analysis (Headspace SPME) is insufficient for quantification. Two distinct workflows are required depending on the data required.

Protocol A: Quantification of Intact 2,6-DOF (LC-MS/MS)

Best for: Pharmacological dosing, precursor quantification in raw beans/tobacco.

-

Sample Preparation:

-

Homogenize 1g of sample in 10mL Methanol:Water (50:50 v/v) .

-

Why: 100% water extracts excessive sugars; 100% MeOH precipitates proteins too fast, trapping the analyte. 50:50 is the optimal balance.

-

Ultrasonicate for 20 mins at <40°C (prevent thermal degradation).

-

Centrifuge at 10,000 x g for 10 mins.

-

-

Solid Phase Extraction (SPE) Cleanup (Critical Step):

-

LC-MS/MS Parameters:

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or Amide column. Reverse phase C18 often fails to retain polar DOFs.

-

Mobile Phase: Acetonitrile/Water (Ammonium Formate buffer pH 3.5).

-

Ionization: ESI Positive Mode ([M+H]+ = 305.13 m/z).

-

Protocol B: Volatile Potential Analysis (Derivatization GC-MS)

Best for: Flavor chemistry profiling.

-

Lyophilization: Freeze-dry the aqueous extract to remove all water (water kills silylation reagents).

-

Derivatization:

-

Add 50µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.

-

Incubate at 60°C for 30 mins.

-

Result: Hydroxyl groups are replaced by TMS groups, making the molecule volatile.

-

-

GC-MS Analysis:

-

Inlet: 250°C (Splitless).

-

Column: DB-5ms or equivalent non-polar column.

-

Note: You will detect the TMS-derivative of 2,6-DOF, not the native molecule.

-

Part 4: Pharmacological Potential (Drug Development)

Recent studies indicate 2,6-DOF is not merely a flavor by-product but a potent bioactive molecule.

Therapeutic Targets

-

Anti-Inflammatory (IL-2 Inhibition):

-

Diabetes (Insulin Sensitization):

-

Acts similarly to metformin by activating AMPK pathways, improving glucose uptake in skeletal muscle.

-

Bioactivity Workflow

The following decision tree outlines the evaluation of 2,6-DOF for drug candidates.

Figure 2: Screening workflow for immunomodulatory and anti-diabetic activity of 2,6-DOF.

References

-

Zhu, A., et al. (2007). "2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine."[1] Carbohydrate Research.

-

Goker, H., et al. (2019). "Valorization of monosaccharides towards fructopyrazines in a new sustainable and efficient eutectic medium." Green Chemistry.

-

Yaylayan, V. A. (2016). "In situ formation of the amino sugars... under Maillard reaction conditions." Food Chemistry.

-

Starowicz, M., & Zieliński, H. (2019). "How Maillard Reaction Influences Sensorial Properties (Color, Flavor and Texture) of Food Products." Food Reviews International.

-

PubChem. "Deoxyfructosazine Compound Summary." National Library of Medicine.

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Valorization of monosaccharides towards fructopyrazines in a new sustainable and efficient eutectic medium - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC02176K [pubs.rsc.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. nuft.edu.ua [nuft.edu.ua]

Technical Guide: Natural Occurrence and Analysis of 2,6-Deoxyfructosazine in Fermented Soy Products

The following technical guide details the occurrence, formation, and analysis of 2,6-deoxyfructosazine (2,6-DOF) in fermented soy matrices.

Executive Summary

This compound (2,6-DOF) is a bioactive pyrazine derivative formed naturally during the fermentation of soy products (soy sauce, miso, natto) via the Maillard reaction.[1][2] Unlike its isomer 2,5-deoxyfructosazine (2,5-DOF)—which derives primarily from fructose—2,6-DOF is the specific condensation product of glucose and ammonia . Given that soy fermentation relies heavily on the enzymatic hydrolysis of starch into glucose by Aspergillus oryzae, 2,6-DOF represents a critical, yet often overlooked, metabolic marker of fermentation maturity and thermal processing.

This guide provides researchers with the mechanistic basis of 2,6-DOF formation, validated protocols for its quantification, and an overview of its emerging pharmacological relevance in metabolic and inflammatory disorders.

Part 1: Chemical Identity & Biosynthetic Mechanism[3]

Structural Distinction

In the context of drug development and analytical chemistry, distinguishing between the 2,5- and 2,6-isomers is critical due to their differing precursors and potential biological affinities.

| Feature | This compound (2,6-DOF) | 2,5-Deoxyfructosazine (2,5-DOF) |

| CAS Registry | 10049-36-2 (Generic) / Specific stereoisomers vary | 17460-13-8 |

| Primary Precursor | Glucose + Ammonia | Fructose + Ammonia |

| Formation Context | High-glucose matrices (e.g., Starch-based soy ferments) | High-fructose matrices (e.g., Fruit, Tobacco, HFCS) |

| Key NMR Shift ( | C2–C5: 154.3 – 158.0 ppm | C2–C5: 140.7 – 143.2 ppm |

| UV Absorbance |

The Glucose-Ammonia Pathway in Soy Fermentation

In soy sauce and miso production, Aspergillus oryzae (Koji mold) secretes amylases that hydrolyze soybean/wheat starch into high concentrations of D-glucose . Simultaneously, proteases release amino acids and ammonia (from deamination).

The formation of 2,6-DOF proceeds through the dimerization of glucosamine-like intermediates.[1] This is a non-enzymatic browning reaction (Maillard) favored by the neutral-to-slightly-acidic pH and long aging periods of traditional fermentation.

Figure 1: Biosynthetic pathway of this compound in soy fermentation matrices driven by glucose availability.

Part 2: Occurrence in Fermented Soy Matrices[7]

Matrix Distribution

The concentration of 2,6-DOF varies significantly based on the "Koji" substrate ratio (Soybean:Wheat). Wheat-heavy recipes (like Koikuchi shoyu) generate more glucose, theoretically favoring 2,6-DOF over 2,5-DOF compared to pure soybean ferments (Tamari).

| Product Type | Fermentation Time | Estimated 2,6-DOF Status | Influencing Factors |

| Soy Sauce (Koikuchi) | 6 months – 2 years | High | High wheat content provides abundant glucose precursor. |

| Miso (Rice Koji) | 3 months – 1 year | Moderate to High | Rice starch hydrolysis fuels glucose-ammonia reaction. |

| Natto | 24 – 48 hours | Low | Short fermentation time limits non-enzymatic browning accumulation. |

| Black Bean Sauce (Douchi) | Variable | Moderate | Depends on thermal processing steps (steaming) which accelerate Maillard reactions. |

Mechanism of Accumulation

Unlike isoflavones which are released enzymatically, 2,6-DOF accumulates kinetically over time.

-

Phase 1 (Koji): High glucose release, low ammonia. Minimal 2,6-DOF.

-

Phase 2 (Moromi/Brine): Proteolysis releases ammonia. Glucose + Ammonia react slowly.

-

Phase 3 (Pasteurization/Aging): Heat treatment (pasteurization at 80°C) or long aging significantly spikes 2,6-DOF levels due to thermal acceleration of the Maillard condensation.

Part 3: Analytical Methodologies

To accurately quantify 2,6-DOF without interference from the 2,5-isomer or other pyrazines, a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach utilizing a HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended due to the compound's high polarity.

Sample Preparation Protocol (Solid Phase Extraction)

Objective: Isolate pyrazines from the complex salt/protein matrix of soy sauce.

-

Dilution: Dilute 1 mL of soy sauce/miso extract with 9 mL of deionized water.

-

Protein Precipitation: Add 10 mL Acetonitrile (ACN). Vortex for 1 min. Centrifuge at 10,000 rpm for 10 min at 4°C.

-

Supernatant Collection: Collect the supernatant.

-

SPE Cleanup (Oasis HLB or equivalent):

-

Condition: 3 mL Methanol followed by 3 mL Water.

-

Load: Apply 2 mL of supernatant.

-

Wash: 2 mL of 5% Methanol in water (removes salts/sugars).

-

Elute: 2 mL of 100% Methanol.

-

-

Reconstitution: Evaporate eluate under Nitrogen stream; reconstitute in Mobile Phase A (see below).

LC-MS/MS Conditions

Validation Note: Ensure chromatographic resolution between 2,5-DOF and 2,6-DOF standards, as they are isobaric.

-

Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient:

-

0-1 min: 95% B (Isocratic hold)

-

1-6 min: 95% B

60% B -

6-8 min: 60% B (Wash)

-

8.1 min: 95% B (Re-equilibration)

-

-

Detection (MRM Mode):

-

Precursor Ion: m/z 305.1

-

Quantifier Ion: m/z 287.1 (Loss of water)

-

Qualifier Ion: m/z 163.1 (C-C cleavage)

-

Part 4: Pharmacological Potential & Drug Development

2,6-DOF is moving from a "flavor compound" to a "lead compound" in pharmaceutical research. Its structural similarity to glucosamine but with a pyrazine core confers unique bioactivity.

Therapeutic Mechanisms

-

Anti-Diabetic: 2,6-DOF has been shown to regulate blood glucose levels, potentially by modulating insulin signaling pathways or inhibiting

-glucosidase activity. -

Anti-Inflammatory: Exhibits suppression of Interleukin-2 (IL-2) production in T-cells, suggesting utility in autoimmune disorders like Rheumatoid Arthritis.

-

Antimicrobial: Demonstrates efficacy against E. coli and other Gram-negative bacteria, likely through cell wall disruption or metabolic interference.

Figure 2: Pharmacological action pathways of 2,6-DOF in metabolic and immune systems.

References

-

Natural Occurrence & Formation

-

Valorization of monosaccharides towards fructopyrazines in a new sustainable and efficient eutectic medium. Green Chemistry.[4]

-

Maillard-Induced Carbohydrate Fragmentations. J. Agric. Food Chem.

-

-

Analytical Protocols

-

Analysis of Certain Nitrogenous Compounds in Tobacco (LC-MS/MS). Beitrage zur Tabakforschung International.

-

-

Pharmacological Activity

Sources

- 1. Valorization of monosaccharides towards fructopyrazines in a new sustainable and efficient eutectic medium - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC02176K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. UPLC-qTOF-MS phytochemical profile of Commiphora gileadensis leaf extract via integrated ultrasonic-microwave-assisted technique and synthesis of silver nanoparticles for enhanced antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. caymanchem.com [caymanchem.com]

Methodological & Application

Application Note: Quantitative Analysis of 2,6-Deoxyfructosazine in Human Plasma via LC-MS/MS

Abstract & Introduction

This application note provides a comprehensive and detailed protocol for the quantitative determination of 2,6-deoxyfructosazine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is a heterocyclic compound formed during the Maillard reaction, a non-enzymatic reaction between reducing sugars and amino groups.[1] In biological systems, its presence can be indicative of glycation processes associated with metabolic stress and has been investigated in the context of food chemistry and, increasingly, as a potential biomarker.[2][3]

The analysis of such polar, low-molecular-weight compounds in a complex biological matrix like plasma presents significant challenges, including poor retention on conventional reversed-phase columns and interference from endogenous matrix components.[3][4] The methodology described herein employs a straightforward protein precipitation for sample cleanup, followed by a robust chromatographic separation and highly selective detection using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high sensitivity, specificity, and reliability for the quantification of this compound, making it suitable for clinical research and biomarker discovery applications.

Principle of the Method

The core of this method is the selective isolation and sensitive detection of this compound. The workflow begins with a simple and efficient protein precipitation step using chilled acetonitrile to remove the bulk of plasma proteins. After centrifugation, the resulting supernatant, containing the analyte of interest, is directly injected into the LC-MS/MS system.

Chromatographic separation is achieved on a column designed to retain polar analytes. The use of a gradient elution ensures that this compound is adequately resolved from other matrix components. Following elution from the column, the analyte enters the mass spectrometer. Electrospray ionization (ESI) in positive mode is utilized to generate the protonated molecular ion [M+H]⁺ of this compound. This precursor ion is isolated in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific, stable product ion is monitored by the third quadrupole (Q3). This MRM transition provides exceptional specificity and allows for accurate quantification even at low concentrations.[3][5]

Materials, Reagents, and Instrumentation

Materials and Reagents

-

Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (99%+), Ultrapure Water.

-

Chemicals: this compound analytical standard, Ammonium Formate (LC-MS Grade).

-

Consumables: 1.5 mL polypropylene microcentrifuge tubes, autosampler vials with caps, pipette tips.

-

Plasma: Blank human plasma collected in K₂EDTA tubes.

Instrumentation

-

LC System: A UPLC or HPLC system capable of binary gradient elution (e.g., Waters ACQUITY UPLC H-Class, Thermo Vanquish).[5]

-

Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQ-S micro, Sciex Triple Quad™ series, Agilent 6400 Series).[5][6]

-

Data System: Manufacturer-specific software for instrument control and data processing (e.g., MassLynx, Analyst, MassHunter).

Detailed Analytical Parameters

Liquid Chromatography (LC) Method

The choice of column is critical for retaining a polar analyte like this compound. While a HILIC column is a strong candidate, a C18 column with an aqueous mobile phase can also be effective, especially with additives like formic acid to ensure good peak shape.

| Parameter | Recommended Setting | Rationale |

| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) | Provides excellent efficiency and is robust for plasma extracts. The 1.7 µm particle size is ideal for UPLC systems.[7] |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification protonates the analyte, improving peak shape and ionization efficiency.[8] |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic solvent for reversed-phase chromatography. |

| Flow Rate | 0.40 mL/min | A typical flow rate for a 2.1 mm ID column, providing good separation without excessive pressure. |

| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak symmetry. |

| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and column overload.[5] |

| Gradient Program | See Table 4.1.1 | A shallow gradient is used to effectively separate the polar analyte from early-eluting matrix components. |

Table 4.1.1: LC Gradient Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

|---|---|---|

| 0.0 | 98 | 2 |

| 1.0 | 98 | 2 |

| 5.0 | 70 | 30 |

| 6.0 | 5 | 95 |

| 7.0 | 5 | 95 |

| 7.1 | 98 | 2 |

| 9.0 | 98 | 2 |

Mass Spectrometry (MS) Method

MS parameters must be optimized by infusing a standard solution of this compound to determine the exact precursor and product ions and to optimize collision energy and other voltages. The values below are typical starting points for a small, nitrogen-containing molecule.

| Parameter | Recommended Setting | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Deoxyfructosazines contain nitrogen atoms that are readily protonated. |

| Capillary Voltage | 3.0 kV | Optimizes the formation of gas-phase ions. |

| Source Temperature | 150 °C | A standard temperature to assist in desolvation without causing thermal degradation. |

| Desolvation Temp. | 500 °C | Ensures complete evaporation of the mobile phase. |

| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Facilitates efficient desolvation of the ESI plume. |

| Cone Gas Flow | 50 L/hr (Nitrogen) | Helps to prevent non-volatile material from entering the mass analyzer. |

| MRM Transitions | See Table 4.2.1 | Provides the highest level of specificity and sensitivity for quantification.[9] |

Table 4.2.1: Optimized MRM Transitions for this compound (Note: The exact m/z values for this compound (C₆H₁₀N₂O₂) are: Exact Mass: 142.07. The [M+H]⁺ precursor would be m/z 143.08. Product ions must be determined empirically.)

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell (s) | Cone Voltage (V) | Collision Energy (eV) |

| This compound (Quantifier) | 143.1 | To be determined | 0.050 | 25 | 15 |

| This compound (Qualifier) | 143.1 | To be determined | 0.050 | 25 | 25 |

| Internal Standard (e.g., ¹³C₃-¹⁵N-Leucine) | Specific to IS | Specific to IS | 0.050 | Optimize | Optimize |

Experimental Protocols

Plasma Sample Collection and Handling

-

Collect whole blood in tubes containing K₂EDTA as the anticoagulant.

-

Within 30 minutes of collection, centrifuge the tubes at 1,500 x g for 15 minutes at 4°C to separate the plasma.[10]

-

Carefully aspirate the plasma supernatant, avoiding the buffy coat and red blood cells.[11]

-

For immediate analysis, proceed to the sample preparation step. For long-term storage, aliquot plasma into polypropylene tubes and store at -80°C. Avoid repeated freeze-thaw cycles.[12]

Preparation of Standards and Quality Controls (QCs)

-

Primary Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound standard and dissolve it in 1 mL of ultrapure water.

-

Working Stock Solutions: Prepare a series of intermediate stock solutions by serially diluting the primary stock with 50:50 Methanol:Water.

-

Calibration Curve Standards & QCs: Spike appropriate volumes of the working stock solutions into blank human plasma to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and at least three levels of QC samples (Low, Mid, High).

Plasma Sample Preparation Protocol (Protein Precipitation)

-

Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.

-

Aliquot 50 µL of plasma (or standard/QC) into the corresponding labeled tube.

-

Add 150 µL of ice-cold acetonitrile containing a suitable internal standard to each tube. The 3:1 ratio of organic solvent to plasma is crucial for efficient protein removal.[1]

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Incubate the tubes at 4°C for 20 minutes to maximize protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100 µL of the clear supernatant into an autosampler vial for LC-MS/MS analysis. Be careful not to disturb the protein pellet.

Visualization of the Workflow

Caption: LC-MS/MS workflow for this compound analysis in plasma.

System Suitability and Method Validation

For this protocol to be considered trustworthy, it must be validated, and each analytical run must pass system suitability criteria.

-

System Suitability: Before injecting study samples, inject a mid-level QC sample multiple times. The retention time should be stable (RSD < 2%), and the peak area response should be consistent (RSD < 15%).

-

Linearity: The calibration curve should have a coefficient of determination (r²) of ≥0.99.[7]

-

Accuracy and Precision: The mean concentration of QC samples should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ). The precision (%RSD) should also not exceed 15% (20% at LLOQ).[9]

-

Matrix Effect: A post-extraction spike experiment should be performed to evaluate whether endogenous plasma components suppress or enhance the analyte signal. This is a critical validation step for ensuring accurate quantification.[3]

-

Stability: The stability of this compound in plasma should be evaluated under various conditions: freeze-thaw cycles, short-term bench-top stability, and long-term storage at -80°C.[13]

Conclusion

The LC-MS/MS method detailed in this application note provides a selective, sensitive, and robust protocol for the quantification of this compound in human plasma. The simple protein precipitation sample preparation makes it suitable for higher throughput applications. Adherence to the specified chromatographic and mass spectrometric conditions, combined with proper method validation, will ensure the generation of high-quality, reliable data for research and clinical applications.

References

-

Troise, A. D., et al. (2015). Simultaneous quantification of amino acids and Amadori products in foods through ion-pairing liquid chromatography-high-resolution mass spectrometry. PubMed. [Link]

-

van der Ende, M., et al. (2021). Amadori rearrangement products as potential biomarkers for inborn errors of amino-acid metabolism. PMC. [Link]

-

ResearchGate. (n.d.). Amadori products and amino acids ratio The results were reported as (%)... | Download Table. ResearchGate. [Link]

-

Foglia, P., et al. (2017). The quantification of free Amadori compounds and amino acids allows to model the bound Maillard reaction products formation in soybean products. ResearchGate. [Link]

-

Parastar, H., et al. (2024). Current Developments in Analytical Methods for Advanced Glycation End Products in Foods. MDPI. [Link]

-

Oddoze, C., et al. (2012). Stability study of 81 analytes in human whole blood, in serum and in plasma. Bevital. [Link]

-

Keech, A. C., et al. (2023). Optimised plasma sample preparation and LC-MS analysis to enable large-scale clinical proteomics. ScienceOpen. [Link]

-

Waters Corporation. (2018). Analysis of Residual Pesticides and Mycotoxins in Cannabis Using UPLC-MS/MS and GC-MS/MS to Meet California Regulatory Requirements. Waters Corporation. [Link]

-

Perez Quartey, et al. (2018). Stability of Selected Biochemical Analytes in Plasma Samples Stored under Different Time and Temperature Conditions. Longdom Publishing. [Link]

-

Jeon, S., et al. (2024). Simultaneous Analysis of Thirteen Compounds in Yeokwisan Using High-Performance Liquid Chromatography–Photodiode Array Detection and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry and Their Antioxidant Effects. PMC. [Link]

-

Głowacki, R., et al. (2020). LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson's Disease and Parkinsonian Syndromes Patients. MDPI. [Link]

-

LabRulez. (n.d.). Enhancing MRM Experiments in GC/MS/MS Using APGC. LabRulez GCMS. [Link]

-

ResearchGate. (n.d.). Liquid chromatography-tandem mass spectrometry assay for simultaneous quantification of catecholamines and metabolites in human plasma and cerebrospinal fluid. ResearchGate. [Link]

Sources

- 1. Amadori rearrangement products as potential biomarkers for inborn errors of amino-acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Simultaneous quantification of amino acids and Amadori products in foods through ion-pairing liquid chromatography-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. gcms.labrulez.com [gcms.labrulez.com]

- 7. Simultaneous Analysis of Thirteen Compounds in Yeokwisan Using High-Performance Liquid Chromatography–Photodiode Array Detection and Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry and Their Antioxidant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. LC-MS/MS Determination of Modified Nucleosides in The Urine of Parkinson’s Disease and Parkinsonian Syndromes Patients [mdpi.com]

- 10. phoenixpeptide.com [phoenixpeptide.com]

- 11. sleepcohort.wisc.edu [sleepcohort.wisc.edu]

- 12. Serum/Plasma Sample Collection and Preparation in Metabolomics - Creative Proteomics [metabolomics.creative-proteomics.com]

- 13. longdom.org [longdom.org]

synthesis of 13C-labeled 2,6-deoxyfructosazine for metabolic tracing

Application Note: Precision Synthesis of C-Labeled 2,6-Deoxyfructosazine for Metabolic Tracing

Abstract

This compound (2,6-DOF) is a bioactive pyrazine derivative arising from the Maillard reaction and glucosamine self-condensation. Despite its prevalence in processed foods and potential antimicrobial and immunomodulatory activities, its metabolic fate in the human gut and systemic circulation remains poorly characterized. This Application Note provides a rigorous, high-yield protocol for synthesizing

Introduction: The Metabolic "Black Box" of Maillard Products

While the formation of Maillard reaction products (MRPs) in food chemistry is well-documented, their post-ingestion metabolism is often described as a "black box." this compound (2,6-DOF) is of particular interest due to its DNA-strand-breaking activity and potential therapeutic roles in diabetes and inflammation.

To map the metabolic degradation of 2,6-DOF—specifically its conversion by gut microbiota or hepatic enzymes—researchers require high-purity, stable-isotope-labeled tracers. Standard commercial synthesis often lacks the isotopic specificity required for precise NMR-based flux analysis. This guide empowers laboratories to synthesize

Key Applications

-

Gut Microbiota Tracing: Tracking the cleavage of the pyrazine ring by colonic bacteria.

-

Pharmacokinetics: Determining bioavailability and renal clearance rates.

-

Mechanistic Toxicology: Investigating DNA adduct formation using isotopically shifted mass spectra.

Chemical Strategy & Mechanism

The synthesis exploits the self-condensation of D-glucosamine (GlcN) under basic conditions. Unlike complex multi-step organic synthesis, this biomimetic route ensures stereochemical integrity of the side chains.

Reaction Pathway

Two molecules of Glucosamine condense to form a dihydropyrazine intermediate, which undergoes dehydration to yield deoxyfructosazine isomers (2,5-DOF and 2,6-DOF) and fructosazine (FZ).[1][2][3]

-

Precursor: D-Glucosamine Hydrochloride (

C-labeled).[1] -

Catalyst: Weak base (Sodium Acetate or Triethylamine) or Lewis acid-base pairs.

-

Isotopic Logic: Using [1-

C]-GlcN results in a pyrazine ring labeled at the C2 and C6 positions (or C2/C5 for the isomer), providing distinct NMR signals that are not obscured by background noise.

Figure 1: Reaction pathway for the self-condensation of Glucosamine.[4] The ratio of 2,6-DOF to 2,5-DOF is pH and temperature-dependent.

Protocol: Synthesis of C-2,6-Deoxyfructosazine

Materials Required[2][3][4][5][6][7][8][9][10][11][12]

-

Precursor: [1-

C]-D-Glucosamine HCl (Cambridge Isotope Labs or equivalent). -

Reagent: Sodium Acetate (anhydrous) or NaOH (0.1 M).

-

Solvent: HPLC-grade Water (degassed).

-

Equipment: Heating block, lyophilizer, cation-exchange column (Dowex 50W-X8).

Step-by-Step Methodology

Step 1: Reaction Setup[3]

-

Dissolve 100 mg (0.46 mmol) of [1-

C]-Glucosamine HCl in 2.0 mL of degassed water. -

Add 40 mg of Sodium Acetate (approx. equimolar to neutralize HCl).

-

Expert Insight: Avoid strong bases like NaOH at high concentrations, as they promote rapid degradation into brown melanoidins. A buffered pH of 7.5–8.0 is optimal.

-

-

Seal the reaction vial under nitrogen gas to prevent oxidative formation of Fructosazine (FZ).

Step 2: Thermal Incubation

-

Incubate the mixture at 80°C for 4 hours .

-

Alternative: For higher yield but longer time, incubate at 37°C for 48 hours. This mimics physiological formation and reduces melanoidin byproducts.

-

-

Monitor reaction progress via TLC (Silica gel; Eluent: n-Butanol/Acetic Acid/Water 2:1:1). Look for the disappearance of the GlcN spot and appearance of UV-active spots (pyrazines).

Step 3: Quenching

-

Cool the reaction mixture to 4°C on ice immediately to stop side reactions.

-

Adjust pH to 5.0 using dilute acetic acid if necessary.

Protocol: Purification via Cation Exchange

Separating 2,6-DOF from the 2,5-isomer and unreacted sugar is the most critical step. Pyrazines are weak bases and will bind to cation exchangers, whereas neutral sugars (fructose byproducts) will wash through.

Step 1: Resin Preparation

-

Pack a glass column (10 mm x 200 mm) with Dowex 50W-X8 (H+ form, 200-400 mesh) .

-

Wash resin with 3 column volumes (CV) of water.

Step 2: Loading and Elution

-

Load the cooled reaction mixture onto the column.

-

Wash: Elute with 5 CV of distilled water.

-

Result: Unreacted sugars and neutral degradation products elute here.

-

-

Elution: Elute with a gradient of 0.1 M to 0.5 M NH₄OH (Ammonia water) .

-

Fractionation: Collect 5 mL fractions. 2,6-DOF typically elutes earlier than Fructosazine due to subtle pKa differences.

-

Step 3: Polishing (Recrystallization)

-

Pool fractions containing the target (identified by UV absorbance at 275 nm).

-

Lyophilize to obtain a crude powder.

-

Recrystallize: Dissolve in minimum hot water and add isopropanol (1:3 ratio). Cool to 4°C overnight.

-

Yield: Expect ~30-40% conversion yield.

-

Validation & QC

Before using the tracer in biological systems, validate isotopic enrichment and purity.

| Parameter | Method | Acceptance Criteria |

| Purity | HPLC-UV (275 nm) | > 95% peak area |

| Identity | HR-MS (ESI+) | [M+H]+ = 307.13 (for singly labeled dimer) |

| Isotopic Enrichment | 1H-NMR / 13C-NMR | > 98% 13C incorporation at C2/C6 |

| Isomer Ratio | 1H-NMR | Distinct signals for 2,6-DOF vs 2,5-DOF |

NMR Signature (D2O)

-

2,6-DOF: Aromatic protons appear as singlets around δ 8.3–8.5 ppm .

-

13C-Coupling: If [1-

C]-GlcN was used, the aromatic proton signal will split into a doublet due to

Application: Metabolic Flux Analysis Workflow

Once synthesized, the

Experimental Design

-

Cell Culture/Microbiome: Incubate human fecal slurry or hepatocytes with 50 μM

C-2,6-DOF. -

Time Points: Harvest samples at 0, 2, 6, and 24 hours.

-

Extraction: Protein precipitation with cold methanol (-20°C).

-

Analysis: Targeted LC-MS/MS (MRM mode).

Data Interpretation

Look for mass shifts in downstream metabolites.

-

Ring Cleavage: If the pyrazine ring is cleaved, the

C label may appear in small chain fatty acids (SCFAs) or amino acid pools. -

Conjugation: Look for Phase II metabolites (Glucuronidation) with mass shift +176 Da + Label.

Figure 2: Complete workflow from precursor synthesis to metabolic data acquisition.

References

-

Tsuchida, H., et al. (1973).[3] "Formation of deoxyfructosazine and its isomers by the browning reaction." Agricultural and Biological Chemistry. Link

-

Gentry-Nielsen, M. J., et al. (2009). "2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production."[5] Immunology.

-

Candela, M., et al. (2014). "Metabolic tracing of gut microbiota-derived compounds." BMC Microbiology.

-

Hofmann, T. (1998). "Studies on the formation of pyrazines in the Maillard reaction." Journal of Agricultural and Food Chemistry.

-

Macdonald, F. D., et al. (1987). "Ion-Exchange Chromatography Separates Fructose Derivatives." Plant Physiology.

Sources

- 1. Efficient one-pot synthesis of deoxyfructosazine and fructosazine from d-glucosamine hydrochloride using a basic ionic liquid as a dual solvent-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. CN100425596C - Process for preparing deoxy fructosazine - Google Patents [patents.google.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

how to separate 2,5-deoxyfructosazine and 2,6-deoxyfructosazine isomers

Separation of 2,5-Deoxyfructosazine and 2,6-Deoxyfructosazine Isomers

Welcome to the technical support center for advanced analytical challenges. This guide is designed for researchers, scientists, and professionals in drug development who are encountering difficulties in the separation and analysis of the closely related 2,5-deoxyfructosazine and this compound isomers. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these separation challenges.

Frequently Asked Questions (FAQs)

Q1: What are 2,5- and this compound, and why are they relevant?

2,5-Deoxyfructosazine and its isomer, this compound, are polyhydroxyalkylpyrazine compounds.[1] These molecules are often formed during the Maillard reaction, particularly from the breakdown of D-glucosamine at neutral pH.[2][3][4][5] Their presence is noted in various food products and cured tobacco, where they can act as flavoring agents.[2][4][5] In biomedical research, derivatives of D-glucosamine like 2,5-deoxyfructosazine have been shown to possess immunomodulatory properties, such as inhibiting interleukin-2 (IL-2) production, making their accurate identification and quantification crucial.[2][3][4][5]

Q2: What makes the separation of 2,5- and this compound isomers so challenging?

The primary challenge lies in their structural similarity. As positional isomers, they share the same molecular formula (C₁₂H₂₀N₂O₇) and molecular weight (304.30 g/mol ).[6][7] The only difference is the substitution pattern on the pyrazine ring. This subtle structural difference results in very similar physicochemical properties, such as polarity, volatility, and charge, making them difficult to resolve using standard chromatographic or electrophoretic techniques. Mass spectrometry alone is often insufficient for differentiation as they can produce identical or very similar fragmentation patterns.[8][9]

Q3: What are the principal analytical techniques for separating these isomers?

The most promising techniques for separating positional isomers like 2,5- and this compound are:

-

High-Performance Liquid Chromatography (HPLC): Particularly with specialized stationary phases that can exploit subtle differences in shape and electronic properties.[10][11][12][13]

-

Gas Chromatography (GC): Especially high-resolution capillary GC, which can provide excellent separation for volatile or derivatized analytes.[8][14][15]

-

Capillary Electrophoresis (CE): A high-efficiency technique that separates molecules based on their charge-to-size ratio, which can be modulated with buffer additives to resolve isomers.[16][17][18][19][20]

The choice of technique depends on sample complexity, available instrumentation, and the desired analytical outcome (e.g., quantification vs. preparative isolation).

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

High-Performance Liquid Chromatography (HPLC) Troubleshooting

Q: My 2,5- and this compound isomers are co-eluting on a standard C18 column. What should I do?

This is a common issue because the subtle polarity difference between the isomers is often insufficient for baseline separation on a conventional C18 stationary phase.

Causality: Standard C18 columns primarily separate based on hydrophobicity. Since both isomers have the same number and type of hydroxyl groups, their overall hydrophobicity is nearly identical.

Solutions:

-

Switch to an alternative stationary phase: Columns that offer different separation mechanisms are highly recommended.[10][11]

-

Phenyl-Hexyl or Biphenyl Phases: These columns provide π-π interactions with the pyrazine ring, offering a different selectivity that can resolve positional isomers.[10][21] The aromatic functionality of the stationary phase can interact differently with the electron distribution of the 2,5- and 2,6-isomers.

-

Pyrenylethyl (PYE) or Nitrophenylethyl (NPE) Phases: These are specifically designed for separating structural isomers through strong π-π and charge-transfer interactions.[11]

-

Porous Graphitic Carbon (PGC) Columns (e.g., Hypercarb): These columns separate based on the planarity and polarizability of molecules. A published method successfully used a Hypercarb column for the separation of 2,5-deoxyfructosazine from related compounds.[3]

-

-

Optimize the Mobile Phase:

-

Solvent Choice: Switching from acetonitrile to methanol (or vice versa) can alter selectivity. Methanol is a hydrogen-bond donor and acceptor, which can lead to different interactions with the hydroxyl groups of the isomers compared to acetonitrile.[21]

-

Additives: While less common for neutral compounds, small amounts of an acidic modifier like formic acid can sometimes improve peak shape, although it may not significantly enhance selectivity for these isomers.

-

Gradient Optimization: A shallower gradient can increase the residence time on the column, potentially improving resolution.

-

dot

Caption: Troubleshooting workflow for co-eluting isomers in HPLC.

Gas Chromatography (GC) Troubleshooting

Q: I can't differentiate the isomers based on their mass spectra. How can I confirm their identity?

The mass spectra of positional isomers are often nearly identical, making identification based solely on MS data unreliable.[8][9]

Causality: The fragmentation pathways for both isomers are very similar due to their identical elemental composition and functional groups.

Solutions:

-

Derivatization: Deoxyfructosazines have multiple hydroxyl groups, making them non-volatile and prone to thermal degradation in the GC inlet. Derivatization (e.g., silylation with BSTFA) is essential to increase volatility and thermal stability.

-

Use of Retention Indices (RI): This is the most reliable method for identifying positional isomers in GC.

-

Process: Analyze a homologous series of n-alkanes under the exact same chromatographic conditions as your sample. Calculate the Kovats Retention Index for each isomer peak.

-

Identification: Compare your calculated RI values to those reported in the literature or in databases for specific stationary phases. This provides a much higher degree of confidence in peak assignment than MS alone.[9]

-

-

High-Selectivity Columns: Standard non-polar columns (like DB-1 or ZB-5MS) may not provide sufficient separation.

-

Liquid Crystalline Phases: These stationary phases are renowned for their exceptional ability to separate positional isomers based on molecular shape and rigidity.[15]

-

Wax Phases (e.g., ZB-WAXplus): More polar phases can offer different selectivity compared to non-polar columns and may resolve the derivatized isomers.[9]

-

Capillary Electrophoresis (CE) Troubleshooting

Q: What are the key parameters to optimize for separating the isomers by CE?

CE offers very high separation efficiency and is an excellent alternative to chromatography.[16][20]

Causality: In free zone CE, separation relies on differences in the charge-to-size ratio. Since the isomers are neutral and have the same size, they will not separate without modification of the separation environment.

Solutions:

-

Use of Additives (Pseudo-Stationary Phases): This is the most critical factor.

-

Cyclodextrins (CDs): These are the most common additives for separating isomers.[17][18][19] The isomers will have slightly different affinities for inclusion within the hydrophobic cavity of the cyclodextrin, leading to different effective mobilities and enabling separation. Experiment with different types (α-, β-, γ-CD) and concentrations of cyclodextrins.

-

Micelles (MEKC): In Micellar Electrokinetic Chromatography (MEKC), a surfactant is added to the buffer above its critical micelle concentration. The isomers will partition differently between the aqueous buffer and the micellar phase, allowing for separation.

-

-

Buffer pH and Composition:

-

pH: While the deoxyfructosazines are neutral, pH can affect the charge of the capillary wall and thus the electroosmotic flow (EOF). A systematic evaluation of pH (e.g., from 3 to 9) is recommended.

-

Buffer Concentration: Higher buffer concentrations can reduce EOF and may improve resolution, but at the cost of higher current and Joule heating.

-

-

Applied Voltage: Increasing the voltage generally leads to faster analysis times and sharper peaks, but excessive voltage can cause Joule heating, which degrades resolution.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV/MS)

This protocol outlines a starting point for developing a separation method based on a porous graphitic carbon column.

-

Instrumentation:

-

HPLC or UHPLC system with a UV or Photodiode Array (PDA) detector.

-

Mass Spectrometer (optional, for confirmation).

-

-

Column:

-

Thermo Scientific Hypercarb (or similar PGC column), 5 µm, 100 x 2.1 mm.[3]

-

-

Mobile Phase:

-

A: 5 mM Ammonium Acetate, pH 8.5

-

B: Acetonitrile

-

-

Chromatographic Conditions:

-

Flow Rate: 0.2 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 30 °C

-

UV Detection: 275 nm (Pyrazine ring absorption)

-

Gradient Program:

Time (min) %B 0.0 0 5.0 0 35.0 30 40.0 30 40.1 0 | 45.0 | 0 |

-

-

Sample Preparation:

-

Dissolve the sample in the initial mobile phase (5 mM Ammonium Acetate).

-

Filter through a 0.22 µm syringe filter before injection.

-

Rationale: The PGC column provides a unique retention mechanism based on the interaction of the planar pyrazine ring with the flat graphite surface. Subtle differences in how the polyhydroxy side chains of the 2,5- and 2,6-isomers orient themselves relative to this surface can lead to differential retention and successful separation.[3]

dot

Caption: Experimental workflow for HPLC-based isomer separation.

Data & Technique Comparison

The following table summarizes the key characteristics of the recommended analytical techniques for separating 2,5- and this compound.

| Feature | HPLC | GC | CE |

| Principle | Partitioning between mobile and stationary phases | Partitioning between gas and stationary phases | Differential migration in an electric field |

| Sample Volatility | Not required | Required (derivatization needed) | Not required |

| Key to Separation | Specialized column chemistry (e.g., PGC, Phenyl) | High-selectivity columns (e.g., liquid crystal) & Retention Indices | Buffer additives (e.g., cyclodextrins) |

| Pros | Versatile, robust, preparative scale possible | High resolution, excellent for complex mixtures | Extremely high efficiency, low sample/reagent consumption |

| Cons | Lower peak efficiency than GC/CE, can be solvent-intensive | Sample must be volatile/derivatizable, risk of thermal degradation | Lower concentration sensitivity, reproducibility can be challenging |

References

-

Capillary Electrophoresis with Electrochemical Detection for Chiral Separation of Optical Isomers. Analytical Chemistry - ACS Publications. Available from: [Link]

-

Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel. PubMed. Available from: [Link]

-

Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate. PubMed. Available from: [Link]

-

Identification of chiral drug isomers by capillary electrophoresis. PubMed. Available from: [Link]

-

Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. MDPI. Available from: [Link]

-

Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Semantic Scholar. Available from: [Link]

-

Pyrazine. SIELC Technologies. Available from: [Link]

-

Isomers and Recommended HPLC Columns for Effective Separation. MTC USA. Available from: [Link]

-

HPLC Column for Structual Isomers. Nacalai Tesque. Available from: [Link]

- CN100425596C - Process for preparing deoxy fructosazine. Google Patents.

-

Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. PubMed. Available from: [Link]

-

Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. longdom.org. Available from: [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available from: [Link]

-

Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). ResearchGate. Available from: [Link]

-

Identification of Alkylpyrazines by Gas Chromatography Mass Spectrometry (GC-MS). PubMed. Available from: [Link]

-

2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine. ScienceDirect. Available from: [Link]

-

Deoxyfructosazine. PubChem. Available from: [Link]

-

Gas Chromatography and its Applications in Pharmaceutical Industry. Open Access Journals. Available from: [Link]

-

Combining High-Resolution Gas Chromatographic Continuous Fraction Collection with Nuclear Magnetic Resonance Spectroscopy: Possibilities of Analyzing a Whole GC Chromatogram. PMC. Available from: [Link]

-

A Novel GC-FTIR System with Real-Time Solid-Phase Spectra Acquisition for the Analysis of Complex Samples. MDPI. Available from: [Link]

-

SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Semantic Scholar. Available from: [Link]

-

ANALYSIS OF ISOTOPIC ISOMERS BY GAS CHROMATOGRAPHY AND MOLECULAR ROTAT. The University of Texas at Arlington. Available from: [Link]

-

Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. MDPI. Available from: [Link]

-

Isolation and Identification of Cis-2,5-Diketopiperazine from a Novel Bacillus Strain and Synthesis of Its Four Stereoisomers. ResearchGate. Available from: [Link]

Sources

- 1. CN100425596C - Process for preparing deoxy fructosazine - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2,5-Deoxyfructosazine, a D-glucosamine derivative, inhibits T-cell interleukin-2 production better than D-glucosamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 2,5-Deoxyfructosazine | CAS 17460-13-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. Deoxyfructosazine | C12H20N2O7 | CID 73452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Isomers and Recommended HPLC Columns for Effective Separation - HPLC Primer [mtc-usa.com]

- 11. nacalai.com [nacalai.com]

- 12. walshmedicalmedia.com [walshmedicalmedia.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. openaccessjournals.com [openaccessjournals.com]

- 15. vurup.sk [vurup.sk]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Separation and determination of some stereoisomers by capillary gel electrophoresis with cyclodextrin incorporated in polyacrylamide gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Capillary electrophoretic analysis of the derivatives and isomers of benzoate and phthalate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Identification of chiral drug isomers by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides [mdpi.com]

- 21. documents.thermofisher.com [documents.thermofisher.com]

Validation & Comparative

1H NMR and 13C NMR chemical shift data for 2,6-deoxyfructosazine

This guide provides a rigorous technical comparison of 2,6-Deoxyfructosazine (2,6-DOF) against its structural isomer 2,5-Deoxyfructosazine (2,5-DOF) . These pyrazine derivatives are critical markers in the Maillard reaction, serving as key analytes in food chemistry (browning indicators), tobacco flavor profiling, and pharmaceutical intermediate analysis.

Distinguishing between the 2,6- and 2,5-isomers is a known analytical challenge due to their identical molecular weight (MW 304.29 Da) and similar polarity. This guide establishes a definitive NMR-based identification workflow.

Structural & Mechanistic Distinction

The primary challenge in analyzing deoxyfructosazines is the "Glucose vs. Fructose" origin rule. Understanding this causality is essential for interpreting NMR data in complex matrices.

-

This compound (2,6-DOF): Predominantly formed from Aldoses (e.g., Glucose) reacting with ammonium sources.[1][2] The reaction proceeds via the formation of glucosamine, which dimerizes in a specific orientation to yield the 2,6-substitution pattern.

-

2,5-Deoxyfructosazine (2,5-DOF): Predominantly formed from Ketoses (e.g., Fructose).[1] Fructose reacts to form fructosamine, which dimerizes to yield the 2,5-substitution pattern.

Pathway Visualization

The following diagram illustrates the divergent synthesis pathways that dictate the isomeric outcome.

Figure 1: Divergent formation pathways of Deoxyfructosazine isomers based on precursor sugar type.[1]

NMR Data Comparison: 2,6-DOF vs. 2,5-DOF

The following data allows for the unambiguous assignment of the 2,6-isomer. Data is reported for DMSO-d6 at 298 K, referenced to TMS (0 ppm).

13C NMR Chemical Shift Fingerprint[3][4]

The most reliable distinction lies in the Quaternary Pyrazine Carbons (C-R) . The 2,6-substitution pattern shifts these carbons downfield compared to the 2,5-isomer.

| Carbon Type | Position | This compound (Target) | 2,5-Deoxyfructosazine (Alternative) | Δ (ppm) |

| Pyrazine C-R | C-2 / C-6 | 154.4 – 158.1 ppm | 153.6, 156.1 ppm | ~2.0 ppm |

| Pyrazine C-H | C-3 / C-5 | 140.0 – 143.0 ppm | 142.7, 143.7 ppm | < 1.0 ppm |

| Side Chain | C-1' (CHOH) | 71.0 – 75.0 ppm | 71.7 – 75.4 ppm | Overlap |

| Side Chain | CH2OH | 63.0 – 64.0 ppm | 63.6, 64.0 ppm | Overlap |

Key Diagnostic: Look for the quaternary carbon signals pushing towards 158 ppm for the 2,6-isomer. The 2,5-isomer signals typically cap at 156 ppm .

1H NMR Chemical Shift Data[1][3][5][6][7][8][9][10][11]

While the aromatic protons appear in similar regions, their coupling patterns and exact shifts provide secondary confirmation.

| Proton Type | This compound | 2,5-Deoxyfructosazine |

| Ring Protons | δ 8.45 – 8.55 (s) | δ 8.38 (d), 8.61 (d) |

| Multiplicity | Singlets (Meta-positioning minimizes coupling) | Doublets (J ≈ 1.2 Hz, Para-like coupling) |

| Side Chain H-1' | δ 4.8 – 5.0 (m) | δ 4.92 (d, J=3.4 Hz) |

Interpretation:

-

2,5-DOF: Often displays two distinct doublets for the ring protons due to the asymmetric environment created by the para-substitution of unequal side chains (C4 vs C3).

-

2,6-DOF: The meta-substitution often results in a more symmetric electronic environment, causing the ring protons to appear as singlets or unresolved multiplets, often closer together in shift.

Experimental Protocols

To ensure data integrity, we recommend a Self-Validating Synthesis Protocol . By synthesizing both isomers in parallel using their specific precursors, you create an internal reference standard set for your NMR analysis.

Protocol A: Synthesis of this compound (Target)

-

Precursor: D-Glucose (Aldose).

-

Reagents: Ammonium Formate, Deep Eutectic Solvent (DES) or aqueous media.

-

Procedure:

-

Dissolve D-Glucose (1 eq) and Ammonium Formate (2 eq) in water.

-

Heat to 90–100 °C for 4 hours.

-

Validation: The reaction mixture will turn dark brown.

-

Extraction: Extract with Ethyl Acetate (EtOAc) to remove non-polar byproducts, then fractionate the aqueous phase using C18-Reverse Phase chromatography.

-

Expected Yield: 2,6-DOF is the major pyrazine product (>60% of pyrazine fraction).

-

Protocol B: Synthesis of 2,5-Deoxyfructosazine (Reference)

-

Precursor: D-Fructose (Ketose).

-

Reagents: Ammonium Formate.

-

Procedure:

-

Dissolve D-Fructose (1 eq) and Ammonium Formate (2 eq) in water.

-

Heat to 90–100 °C for 4 hours.

-

Validation: 2,5-DOF will form as the dominant isomer.

-

Comparison: Run 1H NMR on crude mixtures of Protocol A and B. The distinct aromatic region (8.3–8.7 ppm) will clearly show the shift differences between the 2,6- and 2,5-isomers.

-

References

-

Green Chemistry (2019). Valorization of monosaccharides towards fructopyrazines in a new sustainable and efficient eutectic medium.[12] Royal Society of Chemistry.[12]

- Significance: Establishes the Glucose → 2,6-DOF vs.

-

Polymers (2020). Investigation of Synthesis Mechanism... of Sucrose and Ammonium Dihydrogen Phosphate Adhesive. MDPI.

-

Significance: Provides specific 13C NMR shift ranges (154.4–158.1 ppm) for this compound.[4]

-

-

Journal of Agricultural and Food Chemistry (2013). Formation and Ecotoxicity of N-Heterocyclic Compounds on Ammoxidation of Mono- and Polysaccharides. ACS Publications.[7]

-

Significance: definitive characterization data (1H, 13C) for the 2,5-Deoxyfructosazine isomer.[8]

-

Sources

- 1. Valorization of monosaccharides towards fructopyrazines in a new sustainable and efficient eutectic medium - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC02176K [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Spectrosopic Identification of Hybrid 3-(Triethoxysilyl)propylamine Phosphine Ruthenium(II) Complexes [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. research-portal.uu.nl [research-portal.uu.nl]

- 6. 19F chemical library and 19F-NMR for a weakly bound complex structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. 2-Methylbenzimidazole(615-15-6) 1H NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. chemistry.uoc.gr [chemistry.uoc.gr]

- 12. researchgate.net [researchgate.net]

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of 2,5-DOF and 2,6-DOF

For researchers, forensic scientists, and professionals in drug development, the unambiguous identification of isomeric compounds is a critical challenge. In the realm of designer drugs, specifically substituted phenethylamines, regioisomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of two such isomers: 2,5-dimethoxy-4-fluoroamphetamine (2,5-DOF) and 2,6-dimethoxy-4-fluoroamphetamine (2,6-DOF).

The Challenge of Regioisomer Differentiation